2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H15F3N2O4S and its molecular weight is 472.44. The purity is usually 95%.
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Biological Activity
The compound 2-(6-fluoro-3-((4-fluorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide is a novel quinoline derivative that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the quinoline core followed by sulfonylation and acetamide formation. Various methods such as microwave-assisted synthesis and solvent-free conditions have been employed to enhance yield and purity.
Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds bearing similar structural motifs have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, certain derivatives demonstrated up to 84% inhibition of TNF-α and 92% inhibition of IL-6 at concentrations around 10 µM , compared to standard drugs like dexamethasone which showed 75% and 84% inhibition respectively at lower concentrations .
Antimicrobial Activity
The antimicrobial efficacy of this class of compounds has also been evaluated against various pathogens. The minimum inhibitory concentration (MIC) values for related quinoline derivatives ranged from 10 to 30 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds with similar structural features have shown promising results, indicating potential for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of fluorine atoms in the phenyl rings has been associated with enhanced biological activity due to their electron-withdrawing properties, which can improve binding affinity to biological targets. For example, modifications at the 4-position of the phenyl group significantly influenced both anti-inflammatory and antimicrobial activities .
Case Studies
- In Vitro Studies : A study involving various quinoline derivatives demonstrated that modifications at specific positions significantly impacted their efficacy against inflammatory markers. Compounds exhibiting a fluorine atom at the 6-position showed increased potency compared to their non-fluorinated counterparts.
- Cytotoxicity Assessments : In addition to anti-inflammatory and antimicrobial activities, cytotoxicity assays on cancer cell lines (e.g., MCF-7) revealed moderate cytotoxic effects for some derivatives, suggesting a potential dual role in therapeutic applications .
Data Summary
Properties
IUPAC Name |
2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O4S/c24-14-1-6-17(7-2-14)27-22(29)13-28-12-21(23(30)19-11-16(26)5-10-20(19)28)33(31,32)18-8-3-15(25)4-9-18/h1-12H,13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKYBMGDUXRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.